REACTION_CXSMILES
|
CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[CH3:14][C:15]([CH3:27])([C:17]#[C:18][CH:19]([OH:26])[C:20]#[C:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH3:16]>CC(C)=O>[CH3:24][C:22]([CH3:25])([C:21]#[C:20][C:19](=[O:26])[C:18]#[C:17][C:15]([CH3:27])([CH3:16])[CH3:14])[CH3:23] |f:0.1.2|
|
Name
|
Jones' reagent
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#CC(C#CC(C)(C)C)O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the rapid, exothermic reaction which
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water until a colorless filtrate
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
Air drying
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#CC(C#CC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 471 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |